molecular formula C18H21N3O3 B1624227 L-Phenylalaninamide, L-tyrosyl- CAS No. 38678-75-0

L-Phenylalaninamide, L-tyrosyl-

Cat. No.: B1624227
CAS No.: 38678-75-0
M. Wt: 327.4 g/mol
InChI Key: OKXLKPMVYUAWRI-HOTGVXAUSA-N
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Description

L-Phenylalaninamide, L-tyrosyl- is a dipeptide composed of the amino acids L-phenylalanine and L-tyrosine These amino acids are essential building blocks of proteins and play significant roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-tyrosyl- typically involves peptide bond formation between L-phenylalanine and L-tyrosine. This can be achieved through various methods, including solution-phase synthesis and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, the amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions . SPPS involves anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids, followed by deprotection and cleavage from the resin .

Industrial Production Methods

Industrial production of L-Phenylalaninamide, L-tyrosyl- often employs automated peptide synthesizers that utilize SPPS. This method allows for high-throughput synthesis and precise control over reaction conditions, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-tyrosyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while electrophilic substitution can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c19-15(10-13-6-8-14(22)9-7-13)18(24)21-16(17(20)23)11-12-4-2-1-3-5-12/h1-9,15-16,22H,10-11,19H2,(H2,20,23)(H,21,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXLKPMVYUAWRI-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427230
Record name L-Phenylalaninamide, L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38678-75-0
Record name L-Phenylalaninamide, L-tyrosyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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